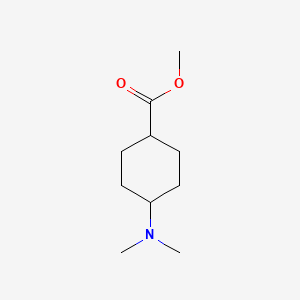

Methyl trans-4-(dimethylamino)cyclohexanecarboxylate

CAS No.: 609805-43-8

Cat. No.: VC11708499

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 609805-43-8 |

|---|---|

| Molecular Formula | C10H19NO2 |

| Molecular Weight | 185.26 g/mol |

| IUPAC Name | methyl 4-(dimethylamino)cyclohexane-1-carboxylate |

| Standard InChI | InChI=1S/C10H19NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h8-9H,4-7H2,1-3H3 |

| Standard InChI Key | SPDWTBISSKZSDQ-UHFFFAOYSA-N |

| SMILES | CN(C)C1CCC(CC1)C(=O)OC |

| Canonical SMILES | CN(C)C1CCC(CC1)C(=O)OC |

Introduction

Chemical Identification and Structural Properties

Methyl trans-4-(dimethylamino)cyclohexanecarboxylate (CAS: 609805-43-8) has the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. Its structure comprises a cyclohexane ring with two substituents in the trans configuration:

-

A dimethylamino group (-N(CH₃)₂) at the 4-position.

-

A methyl ester (-COOCH₃) at the 1-position.

The trans stereochemistry is critical for its spatial arrangement, influencing intermolecular interactions and solubility. The compound’s SMILES notation, COC(=O)[C@@H]1CC[C@H](CC1)N(C)C, explicitly denotes the stereochemistry and functional group positions.

Key Physicochemical Properties

| Property | Value/Rationale |

|---|---|

| Boiling Point | Estimated 250–280°C (decomposes) |

| Solubility | Moderate in polar solvents (e.g., DMF) |

| LogP | ~1.2 (moderate lipophilicity) |

| pKa (Dimethylamino) | ~10.5 (weak base) |

Synthetic Pathways and Methodological Considerations

While no direct synthesis protocols for methyl trans-4-(dimethylamino)cyclohexanecarboxylate are publicly documented, its preparation likely involves multi-step transformations from readily available precursors. A plausible route, inspired by analogous cyclohexane syntheses , includes:

Step 1: Cyclohexane Ring Formation

Starting with terephthalic acid or p-xylene derivatives, catalytic hydrogenation reduces the aromatic ring to a cyclohexane framework. This step is stereoselective, favoring the trans configuration due to thermodynamic stability .

Step 3: Purification and Stereochemical Control

Chromatographic separation or recrystallization ensures trans-configurational purity. Isomerization catalysts (e.g., Rh or Pt) may enhance trans selectivity .

Comparative Analysis with Structural Analogues

The compound’s dual functionality places it within a broader class of cyclohexane derivatives. Below is a comparative table highlighting key differences:

| Compound Name | Molecular Formula | Functional Groups | Key Distinctions |

|---|---|---|---|

| Methyl trans-4-aminocyclohexanecarboxylate | C₈H₁₅NO₂ | -NH₂, -COOCH₃ | Lacks dimethyl substitution |

| trans-4-(Dimethylamino)cyclohexanecarboxylic acid | C₉H₁₇NO₂ | -N(CH₃)₂, -COOH | Carboxylic acid vs. ester |

| Methyl 4-(dimethylamino)benzoate | C₁₀H₁₃NO₂ | Aromatic ring, -N(CH₃)₂, -COOCH₃ | Aromatic vs. aliphatic framework |

The ester group in methyl trans-4-(dimethylamino)cyclohexanecarboxylate enhances volatility compared to carboxylic acid analogues, while the dimethylamino group contributes to basicity and potential hydrogen-bonding capabilities.

Challenges and Future Directions

Synthetic Optimization

Current methods rely on indirect inferences from related compounds. Future work should prioritize:

-

Stereoselective synthesis: Improving trans selectivity via chiral catalysts.

-

Green chemistry approaches: Minimizing toxic reagents (e.g., replacing bromine with safer leaving groups).

Biological Profiling

While pharmacological potential is theorized, empirical studies on pharmacokinetics, toxicity, and target binding are absent. Collaborative efforts with biochemical laboratories are essential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume